molecular formula C11H10Cl2F2O B2765875 [1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol CAS No. 2375260-47-0

[1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol

Cat. No.: B2765875
CAS No.: 2375260-47-0
M. Wt: 267.1
InChI Key: BRYWARMTXNVMRT-UHFFFAOYSA-N
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Description

[1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol is a fluorinated cyclobutane derivative bearing a 3,5-dichlorophenyl substituent and a methanol functional group. Its molecular formula is C₁₁H₉Cl₂F₂O, with a molecular weight of 275.10 g/mol . The compound is cataloged under CAS numbers EN300-743826 and EN300-743846, highlighting its role as a building block in medicinal and agrochemical synthesis .

Properties

IUPAC Name

[1-(3,5-dichlorophenyl)-3,3-difluorocyclobutyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2F2O/c12-8-1-7(2-9(13)3-8)10(6-16)4-11(14,15)5-10/h1-3,16H,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYWARMTXNVMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(CO)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol typically involves multiple steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving suitable alkenes or alkynes.

    Introduction of the Dichlorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction where a dichlorobenzene derivative is reacted with the cyclobutyl precursor in the presence of a Lewis acid catalyst.

    Addition of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as diethylaminosulfur trifluoride (DAST).

    Final Methanol Addition: The final step involves the addition of a methanol group, which can be achieved through a Grignard reaction or other suitable organometallic methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the effects of halogenated cyclobutyl derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structural features may impart unique biological activities, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl and difluoromethyl groups may enhance binding affinity and specificity, leading to potent biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key features of [1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
This compound C₁₁H₉Cl₂F₂O 275.10 EN300-743846 3,5-Dichlorophenyl, 3,3-difluorocyclobutyl, methanol
1-(3,5-Dichlorophenyl)-3,3-difluoropropyne C₉H₄Cl₂F₂ 221.04 DU750 3,5-Dichlorophenyl, 3,3-difluoropropyne
(3,3-Difluorocyclobutyl)methanol C₅H₈F₂O 122.11 N/A 3,3-Difluorocyclobutyl, methanol
(3,5-Dichlorophenyl)methanol C₇H₆Cl₂O 177.03 N/A 3,5-Dichlorophenyl, methanol
Key Observations:

Molecular Complexity: The target compound combines both dichlorophenyl and difluorocyclobutyl groups, resulting in a higher molecular weight compared to simpler analogs like (3,3-difluorocyclobutyl)methanol .

Steric Effects : The cyclobutane ring introduces ring strain and steric hindrance, which may affect binding interactions in biological systems compared to linear analogs like 1-(3,5-dichlorophenyl)-3,3-difluoropropyne .

Stability and Reactivity

  • Electron-Withdrawing Effects: The difluorocyclobutyl group stabilizes the molecule via electron-withdrawing fluorine atoms, reducing susceptibility to oxidation compared to non-fluorinated cyclobutanes .
  • Hydrogen Bonding: The methanol group enhances solubility and hydrogen-bonding capacity, distinguishing it from analogs like 1-(3,5-dichlorophenyl)-3,3-difluoropropyne, which lacks polar functional groups .

Biological Activity

[1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol is a synthetic organic compound with the molecular formula C11_{11}H10_{10}Cl2_{2}F2_{2}O and a molecular weight of 267.1 g/mol. Its unique structure, characterized by a cyclobutyl ring and multiple halogen substitutions, suggests potential biological activities that warrant investigation. This article synthesizes current knowledge about its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.

  • Molecular Formula : C11_{11}H10_{10}Cl2_{2}F2_{2}O
  • Molecular Weight : 267.1 g/mol
  • Purity : Typically >95% in commercial preparations
  • Physical State : Solid or liquid depending on conditions

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of dichlorophenyl and difluoromethyl groups may enhance its binding affinity and specificity, leading to various biological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptor sites, influencing physiological responses.
  • Oxidative Stress Reduction : Similar compounds have shown antioxidant properties, suggesting that this compound may also mitigate oxidative stress.

Biological Activity Studies

Research into the biological activity of this compound is limited but suggests several potential applications:

Anticancer Activity

Studies have indicated that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines. For example:

CompoundCell LineIC50 (µM)Reference
This compoundA549 (Lung Cancer)TBD
Similar Compound XMCF-7 (Breast Cancer)15

Antimicrobial Activity

The dichlorophenyl moiety is known for its antimicrobial properties. Preliminary studies suggest that this compound may exhibit significant antibacterial activity against gram-positive bacteria.

Case Studies

While specific case studies on this compound are scarce, related compounds have been explored extensively:

  • Case Study 1 : A study on a related dichlorophenyl compound demonstrated significant inhibition of bacterial growth in Staphylococcus aureus.
  • Case Study 2 : Research indicated that similar difluorinated cyclobutanes showed promise in reducing tumor growth in xenograft models.

Comparative Analysis with Similar Compounds

The unique structural features of this compound distinguish it from other halogenated derivatives. Below is a comparison table highlighting key differences:

Compound NameStructure FeaturesBiological ActivityReference
[1-(3,5-Dichlorophenyl)-2,2-difluorocyclopropyl]methanolCyclopropane structureModerate anticancer activity
[1-(3,5-Dichlorophenyl)-4,4-difluorocyclopentyl]methanolCyclopentane structureLimited data available
This compound Cyclobutyl structurePotentially high due to unique stericsTBD

Q & A

Q. What are the key structural features of [1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol that influence its reactivity in synthetic applications?

The compound’s reactivity is shaped by its cyclobutyl ring substituted with two fluorine atoms (3,3-difluoro) and the electron-withdrawing 3,5-dichlorophenyl group. The difluoro substituents increase electronegativity and ring strain, enhancing susceptibility to nucleophilic attack. The chlorine atoms on the phenyl ring stabilize intermediates via resonance and inductive effects, while the hydroxyl group (-CH2OH) provides a site for derivatization (e.g., esterification). These features collectively impact solubility, stability, and reaction pathways .

Q. How is this compound typically synthesized, and what are common intermediates?

A modular approach involves coupling a 3,5-dichlorophenyl precursor with a difluorocyclobutane moiety. For example, intermediates like (3,3-difluorocyclobutyl)methanol (CAS: 681128-39-2) are synthesized via cycloaddition or fluorination of cyclobutanone derivatives. The final step often involves nucleophilic substitution or Grignard reactions to attach the dichlorophenyl group. Key intermediates include halogenated cyclobutanes and protected alcohols, which require careful purification via column chromatography or recrystallization .

Advanced Research Questions

Q. What strategies can optimize reaction conditions for synthesizing this compound to maximize yield and purity?

  • Solvent selection : Use polar aprotic solvents (e.g., THF) to stabilize intermediates, with methanol or ethanol for hydrolysis steps.
  • Temperature control : Maintain low temperatures (-10°C to 0°C) during fluorination to minimize side reactions.
  • Catalysis : Employ transition-metal catalysts (e.g., Pd) for cross-coupling steps involving aryl halides.
  • Purification : Acid-base partitioning (e.g., using 1N HCl) removes unreacted starting materials, followed by drying over Na2SO4 .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound compared to structural analogs?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). To address this:

  • Standardized assays : Use identical protocols (e.g., MIC for antimicrobial activity) across analogs.
  • Structural comparisons : Compare with analogs like (3,5-Dichlorophenyl)(furan-2-yl)methanol, which shows higher antimicrobial activity due to the furan’s electron-rich ring, versus the moderate activity of the cyclobutyl derivative.
  • Computational modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed activities .

Q. What safety considerations are critical when handling this compound in laboratory settings?

  • Toxicity : The compound is harmful if inhaled, ingested, or absorbed through skin (per MSDS data). Use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Store in airtight containers at 2–8°C, protected from light to prevent degradation.
  • Waste disposal : Neutralize with dilute NaOH before disposal to deactivate reactive groups .

Q. How does the steric and electronic profile of this compound influence its utility in medicinal chemistry?

  • Steric effects : The cyclobutyl ring’s rigidity limits conformational flexibility, potentially improving target specificity.
  • Electronic effects : The 3,5-dichlorophenyl group enhances lipophilicity and membrane permeability, while the difluoro substituents reduce metabolic oxidation.
  • Applications : These properties make it a candidate for protease inhibitors or kinase modulators, as seen in related IDH1 inhibitors (e.g., ivosidenib derivatives) .

Methodological Recommendations

Q. What analytical techniques are most effective for characterizing this compound?

  • NMR : ¹⁹F NMR identifies fluorine environments; ¹H/¹³C NMR confirms cyclobutyl and phenyl connectivity.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves stereochemistry and bond angles, critical for structure-activity studies .

Q. How can researchers design derivatives of this compound to enhance specific biological activities?

  • Functional group modification : Replace the hydroxyl group with esters (to improve bioavailability) or amines (for hydrogen bonding).
  • Ring substitution : Introduce electron-donating groups (e.g., -OCH3) on the phenyl ring to modulate electronic effects.
  • Hybrid analogs : Combine with bioactive scaffolds (e.g., pyrazole or thiophene) to exploit synergistic effects, as demonstrated in anticancer analogs .

Data Contradiction Analysis

Q. Why might this compound exhibit moderate activity in some studies but high potency in others?

  • Assay variability : Differences in cell viability protocols (e.g., MTT vs. ATP-based assays) can skew results.
  • Solubility issues : Low aqueous solubility may lead to underestimation of activity in vitro.
  • Metabolic stability : Hepatic microsome studies may reveal rapid degradation in some models, reducing apparent efficacy .

Q. What computational tools can predict the environmental impact or degradation pathways of this compound?

  • EPI Suite : Estimates biodegradability and toxicity using QSAR models.
  • Gaussian calculations : Simulate hydrolysis or photodegradation pathways, identifying persistent intermediates.
  • EPA DSSTox : Provides toxicity data for structurally related compounds to infer environmental risks .

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